(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone” is a complex organic molecule that features a combination of aromatic, aliphatic, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone” typically involves multi-step organic reactions. The initial step may include the bromination of 3-phenyl-2-propenal, followed by the formation of the hydrazone derivative through the reaction with [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazine. Each step requires specific reaction conditions such as temperature control, solvent selection, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the molecule can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different hydrazone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a hydrazone derivative with a hydrogen atom replacing the bromine.
Substitution: Formation of substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in organic synthesis, facilitating the formation of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Its unique structure could provide a basis for designing molecules with improved efficacy and reduced side effects.
Industry
In industrial applications, the compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1E,2Z)-2-bromo-3-phenyl-2-propenal hydrazone: A simpler derivative without the purinyl group.
3-phenyl-2-propenal hydrazone: Lacks both the bromine and purinyl groups.
[3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Lacks the brominated propenal moiety.
Uniqueness
The uniqueness of “(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone” lies in its combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19BrN6O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C19H19BrN6O2/c1-12(2)11-26-15-16(25(3)19(28)23-17(15)27)22-18(26)24-21-10-14(20)9-13-7-5-4-6-8-13/h4-10H,1,11H2,2-3H3,(H,22,24)(H,23,27,28)/b14-9-,21-10+ |
InChI Key |
VRXZFZUKKPXIIX-GCNRTMQZSA-N |
Isomeric SMILES |
CC(=C)CN1C2=C(N=C1N/N=C/C(=C/C3=CC=CC=C3)/Br)N(C(=O)NC2=O)C |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NN=CC(=CC3=CC=CC=C3)Br)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.